molecular formula C21H22N4O3 B10892937 (2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methyl-2-nitrophenyl)prop-2-enamide

(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methyl-2-nitrophenyl)prop-2-enamide

Cat. No.: B10892937
M. Wt: 378.4 g/mol
InChI Key: XFKKZFRIXSHFHI-GHRIWEEISA-N
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Description

(E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a diethylamino group, and a nitrophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be optimized to reduce costs and improve the environmental footprint of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields an amine, while nucleophilic substitution at the cyano group can produce various substituted amides.

Scientific Research Applications

(E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which (E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these molecules, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE
  • (E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-CHLORO-2-NITROPHENYL)-2-PROPENAMIDE

Uniqueness

(E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methyl-2-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C21H22N4O3/c1-4-24(5-2)18-9-7-16(8-10-18)13-17(14-22)21(26)23-19-11-6-15(3)12-20(19)25(27)28/h6-13H,4-5H2,1-3H3,(H,23,26)/b17-13+

InChI Key

XFKKZFRIXSHFHI-GHRIWEEISA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

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